2,3-Dimethylhept-2-enenitrile
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Overview
Description
2,3-Dimethylhept-2-enenitrile is an organic compound characterized by the presence of a nitrile group (-CN) attached to a heptene backbone with two methyl groups at the 2nd and 3rd positions
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylhept-2-enenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylhept-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles or amides.
Scientific Research Applications
2,3-Dimethylhept-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethylhept-2-enenitrile involves its interaction with molecular targets through its nitrile group. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylhept-2-ene: Lacks the nitrile group, making it less reactive in certain chemical reactions.
2,3-Dimethylhept-2-ynenitrile: Contains a triple bond, leading to different reactivity and applications.
2,3-Dimethylhept-2-enamide: Has an amide group instead of a nitrile, affecting its chemical properties and uses.
Uniqueness
2,3-Dimethylhept-2-enenitrile is unique due to its specific combination of a nitrile group and a heptene backbone with methyl substitutions
Properties
CAS No. |
63967-56-6 |
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Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
2,3-dimethylhept-2-enenitrile |
InChI |
InChI=1S/C9H15N/c1-4-5-6-8(2)9(3)7-10/h4-6H2,1-3H3 |
InChI Key |
OXJTWSPXGUSOLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C(C)C#N)C |
Origin of Product |
United States |
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